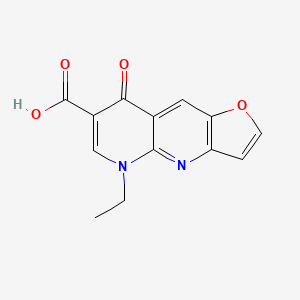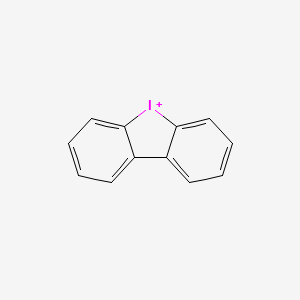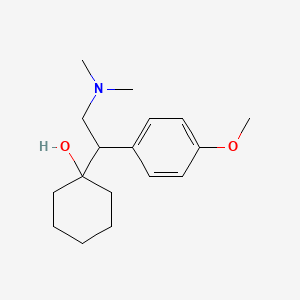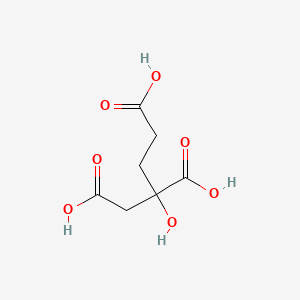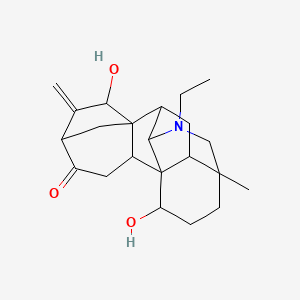
Songorine
Vue d'ensemble
Description
La songorine est un alcaloïde diterpénoïde isolé des racines de plantes appartenant au genre Aconitum, en particulier Aconitum szechenyianum Gay . Ce composé a été étudié pour sa structure chimique unique et ses applications thérapeutiques potentielles, notamment ses effets sur le système nerveux central et ses propriétés anti-inflammatoires .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la songorine implique plusieurs étapes, en commençant par un intermédiaire ester tricyclique . L'ester tricyclique est réduit avec de l'hydrure de lithium et d'aluminium pour former un alcool primaire, qui est ensuite oxydé en aldéhyde en utilisant du N,N'-dicyclohexylcarbodiimide, du diméthylsulfoxyde et de la pyridine dans du benzène anhydre . L'aldéhyde est traité avec un réactif de Grignard pour former un mélange de diastéréoisomères, qui est ensuite converti en une aziridine exo-benzènesulfonyle . Cette aziridine subit une acétolyse pour donner l'intermédiaire this compound souhaité .
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
La songorine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants
Oxydation : N,N'-dicyclohexylcarbodiimide, diméthylsulfoxyde et pyridine dans du benzène anhydre.
Réduction : Hydrure de lithium et d'aluminium.
Substitution : Réactifs de Grignard et azide de benzènesulfonyle.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les alcools primaires, les aldéhydes et les aziridines, qui sont des intermédiaires dans la synthèse de la this compound .
Applications de recherche scientifique
La this compound a été étudiée pour ses applications thérapeutiques potentielles dans divers domaines :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des alcaloïdes diterpénoïdes.
Biologie : Enquête sur ses effets sur l'activité neuronale et la transmission synaptique.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
Mécanisme d'action
La this compound exerce ses effets principalement par des interactions avec les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le cerveau . Il agit comme un antagoniste non compétitif aux récepteurs GABA-A, renforçant la transmission synaptique excitatrice . De plus, il a été démontré que la this compound inhibe l'inflammation liée au stress oxydatif par la voie de signalisation PI3K/AKT/NRF2 .
Applications De Recherche Scientifique
Songorine has been studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound for studying the synthesis and reactions of diterpenoid alkaloids.
Biology: Investigated for its effects on neuronal activity and synaptic transmission.
Medicine: Explored for its potential to treat cardiac arrhythmia, inflammatory diseases, and wound healing.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Songorine exerts its effects primarily through interactions with gamma-aminobutyric acid (GABA) receptors in the brain . It acts as a non-competitive antagonist at GABA-A receptors, enhancing excitatory synaptic transmission . Additionally, this compound has been shown to inhibit oxidative stress-related inflammation through the PI3K/AKT/NRF2 signaling pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
Aconitine : Un autre alcaloïde diterpénoïde du genre Aconitum, connu pour ses effets neurotoxiques puissants.
Songoramine : Un composé structurellement similaire isolé d'Aconitum karakolicum.
Karaconitine : Un alcaloïde C19-norditerpénoïde d'Aconitum karakolicum.
Unicité
La songorine est unique en raison de ses interactions spécifiques avec les récepteurs GABA et de ses applications thérapeutiques potentielles sans effets sédatifs ou psychomoteurs indésirables . Sa capacité à améliorer la transmission synaptique excitatrice et à inhiber l'inflammation la distingue des autres composés similaires .
Propriétés
IUPAC Name |
11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOSLVQFGANWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-24-0 | |
| Record name | 509-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




